molecular formula C7H16N2O2 B13402671 (S)-3-Amino-4-(trimethylammonio)butyrate

(S)-3-Amino-4-(trimethylammonio)butyrate

Cat. No.: B13402671
M. Wt: 160.21 g/mol
InChI Key: DAWBGYHPBBDHMQ-LURJTMIESA-N
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Description

(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation This process is essential for energy production in cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amino Carnitine typically involves the biotransformation of precursors such as 4-butyrobetaine. This process can be catalyzed by enzymes or whole cells, often using genetically engineered strains of bacteria like Escherichia coli. These strains are designed to enhance the production yield and enantiomeric purity of (S)-Amino Carnitine .

Industrial Production Methods

Industrial production of (S)-Amino Carnitine often employs biotechnological processes due to their efficiency and high yield. For example, Lonza AG has developed a large-scale bioprocess that produces optically pure L-carnitine with a yield of 99.5% and an enantiomeric excess of over 99.9% . This process involves the biotransformation of 4-butyrobetaine to L-carnitine, which can then be further modified to produce (S)-Amino Carnitine.

Chemical Reactions Analysis

Types of Reactions

(S)-Amino Carnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functionalization and application in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving (S)-Amino Carnitine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of (S)-Amino Carnitine depend on the specific reagents and conditions used. For example, oxidation reactions can produce carnitine derivatives with enhanced antioxidant properties, while reduction reactions can yield compounds with improved bioavailability .

Scientific Research Applications

(S)-3-Amino-4-(trimethylammonio)butyrate, also known as (S)-Amino Carnitine, is a compound with hypoglycemic and antiketogenic properties .

Chemical Properties

  • Molecular Formula: C7H16N2O2C_7H_{16}N_2O_2
  • Molecular Weight: 160.21
  • CAS Number: 125377-87-9

Potential Applications

  • (S)-Amino Carnitine as a Hypoglycemic and Antiketogenic Compound: (S)-Amino Carnitine exhibits both hypoglycemic and antiketogenic properties .
  • Preparation of Pharmaceutical Salts: (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid salts can be prepared by reacting it with substituted amine or quaternary ammonium compounds like tetramethyl quaternary ammonium, tetraethyl quaternary ammonium, ethanolamine, choline, lysine, arginine, methanamine, dimethylamine, trimethylamine, triethylamine, and ethylamine . These salts have applications in treating type 2 diabetes, hyperglycemia, obesity, or insulin resistance, acting as dipeptidyl peptidase (DPP-IV) inhibitors .
  • Synthesis of Drug Intermediates: (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate, a drug intermediate, can be prepared using a method involving reacting methyl 3-amino-4- (2,4, 5-trifluorophenyl) butyl-2-enoate under the action of borohydride, Lewis acid, and crown ether to obtain methyl 3-amino-4- (2,4, 5-trifluorophenyl) butyrate . The conversion reaction of methyl 3-amino-4- (2,4, 5-trifluorophenyl) butyrate under the action of an alkamine ligand synthesizes (R) -methyl 3-amino-4- (2,4, 5-trifluorophenyl) butyrate .

Methods for Analysis

  • LC-MS/MS Analysis of Tryptic Digests: Ammonium formate can be used as a mobile-phase modifier for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tryptic digests . It improves peptide separations and increases peptide identifications with improved protein sequence coverage .
  • Biomarkers of Exposure: Specific hexahydrophthalic anhydride (HHPA)-adducted tryptic peptides of human serum albumin (HSA) in nasal lavage (NAL) can be analyzed using liquid chromatography/tandem mass spectrometry and may be used as biomarkers of exposure to organic acid anhydrides .

Mechanism of Action

The primary mechanism of action of (S)-Amino Carnitine involves the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the carnitine shuttle, which includes carnitine palmitoyltransferase I and II (CPT I and II) and carnitine-acylcarnitine translocase. By enhancing fatty acid oxidation, (S)-Amino Carnitine helps in energy production and reduces the accumulation of fatty acids in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Amino Carnitine is unique due to its specific structural modifications, which enhance its bioavailability and functional properties. Unlike other carnitine derivatives, (S)-Amino Carnitine has shown potential in targeted therapeutic applications, particularly in metabolic and neurodegenerative diseases .

Biological Activity

(S)-3-Amino-4-(trimethylammonio)butyrate, commonly referred to as (S)-3-Aminobutyric acid or Acetylcarnitine , is a quaternary ammonium compound with significant biological activity. This article delves into its properties, biological mechanisms, and applications based on diverse sources.

  • Molecular Formula : C7H16N2O2
  • Molecular Weight : 160.22 g/mol
  • CAS Number : 131699360

The compound features a trimethylammonio group, which enhances its solubility in aqueous environments and contributes to its biological interactions.

Biological Mechanisms

This compound exhibits various biological activities, primarily through its role as a neurotransmitter and metabolic intermediate. Here are some key mechanisms:

  • Neurotransmission : It acts as a precursor to acetylcholine, a critical neurotransmitter involved in muscle activation and cognitive functions.
  • Antioxidant Activity : The compound has been shown to increase levels of glutathione and glutathione-S-transferase in the liver, contributing to its antioxidant properties. This activity helps reduce oxidative stress, particularly in conditions such as sickle cell disease and neurological disorders .
  • Metabolic Role : It plays a role in fatty acid metabolism and energy production by participating in the carnitine shuttle, which transports fatty acids into mitochondria for oxidation.

Case Studies and Clinical Applications

  • Neurological Disorders : In clinical trials, Acetylcarnitine has been investigated for its potential benefits in treating Alzheimer's disease and other cognitive impairments. Studies suggest that it may improve cognitive function and slow disease progression .
  • Sickle Cell Disease : Research indicates that Acetylcarnitine may reduce oxidative stress markers in patients with sickle cell disease, showing promise as a supportive treatment .
  • Cardiovascular Health : Some studies have linked the compound to improved heart health by reducing markers of inflammation and promoting better lipid profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we can compare it with related compounds:

Compound NameMolecular FormulaBiological Activity
AcetylcarnitineC7H16N2O2Antioxidant, Neuroprotective
L-CarnitineC7H15NO3Fatty Acid Transporter
γ-ButyrobetaineC5H11NO2Precursor to L-Carnitine

The unique trimethylammonio group in this compound enhances its solubility and bioavailability compared to its analogs.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(3S)-3-amino-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/t6-/m0/s1

InChI Key

DAWBGYHPBBDHMQ-LURJTMIESA-N

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])N

Origin of Product

United States

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